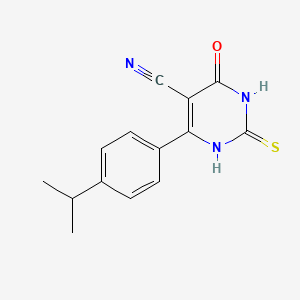![molecular formula C22H19FN2O3S2 B2436994 (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894686-30-7](/img/structure/B2436994.png)
(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a synthetic organic compound that belongs to the thieno[3,2-c][1,2]thiazine family This compound is characterized by its complex molecular structure, which includes a thiazine ring fused with a thiophene ring, a fluorobenzyl group, and a dimethylphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the fluorobenzyl and dimethylphenylamino groups. Common reagents and conditions used in these reactions include:
Reagents: Thionyl chloride, anhydrous solvents, fluorobenzyl bromide, 2,5-dimethylaniline.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition or receptor binding. Its structural features suggest it could interact with specific biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c][1,2]thiazine Derivatives: Compounds with similar core structures but different substituents.
Fluorobenzyl Compounds: Molecules containing the fluorobenzyl group, which may have similar chemical properties.
Dimethylphenylamino Compounds: Compounds with the dimethylphenylamino group, which may exhibit similar biological activities.
Uniqueness
(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is unique due to its combination of structural features. The presence of the thieno[3,2-c][1,2]thiazine core, fluorobenzyl group, and dimethylphenylamino group in a single molecule distinguishes it from other compounds and may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
(3Z)-3-[(2,5-dimethylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-14-6-7-15(2)18(10-14)24-12-20-21(26)22-19(8-9-29-22)25(30(20,27)28)13-16-4-3-5-17(23)11-16/h3-12,24H,13H2,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWPTXMXXAZQA-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2436916.png)
![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)



![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)
![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
